molecular formula C21H22N2O2 B5805835 5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole

Cat. No.: B5805835
M. Wt: 334.4 g/mol
InChI Key: KKMOKZBTWXFKCD-UHFFFAOYSA-N
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Description

5-[(4-Cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a cyclohexylphenoxy group and a phenyl group attached to the oxadiazole ring

Preparation Methods

The synthesis of 5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-cyclohexylphenol and 3-phenyl-1,2,4-oxadiazole.

    Formation of the Phenoxy Group: 4-Cyclohexylphenol is reacted with a suitable alkylating agent, such as methyl iodide, to form 4-cyclohexylphenoxy methyl ether.

    Cyclization: The phenoxy methyl ether is then subjected to cyclization with a nitrile oxide precursor, such as benzonitrile oxide, under appropriate conditions to form the oxadiazole ring.

    Final Product: The resulting product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-[(4-Cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxy or phenyl groups are replaced by other nucleophiles like halides or amines.

    Hydrolysis: Under acidic or basic conditions, the oxadiazole ring can be hydrolyzed to form corresponding carboxylic acids or amides.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, along with catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

5-[(4-Cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has a wide range of scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a pharmacophore in the development of new drugs, particularly as antimicrobial, anti-inflammatory, and anticancer agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique structural properties.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular processes and pathways.

    Industrial Applications: It is used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes. For example, it can inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses. The exact mechanism of action depends on the specific application and target.

Comparison with Similar Compounds

5-[(4-Cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    5-[(4-Cyclohexylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.

    5-[(4-Cyclohexylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole: The presence of a methoxy group on the phenyl ring can influence the compound’s reactivity and interactions with biological targets.

    5-[(4-Cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol: Similar to the first compound, this one also contains a triazole ring, but with a phenyl group attached, which may affect its overall properties.

Properties

IUPAC Name

5-[(4-cyclohexylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-3-7-16(8-4-1)17-11-13-19(14-12-17)24-15-20-22-21(23-25-20)18-9-5-2-6-10-18/h2,5-6,9-14,16H,1,3-4,7-8,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMOKZBTWXFKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)OCC3=NC(=NO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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